Claramine (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Claramine (TFA) is a steroidal polyamine known for its broad-spectrum antimicrobial properties and its ability to regulate lipid membranes. It has shown significant potential in various scientific research fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Claramine (TFA) can be synthesized through a multi-step process starting from cholic acids. The synthetic route involves a stereoselective titanium-mediated reductive amination to control the stereochemistry at the C-3 position . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency .
Chemical Reactions Analysis
Claramine (TFA) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include titanium-based catalysts for reductive amination and other standard organic reagents for oxidation and substitution reactions . The major products formed from these reactions are typically derivatives of Claramine (TFA) with modified functional groups, enhancing its biological activity .
Scientific Research Applications
Claramine (TFA) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyamine interactions and membrane regulation.
Biology: Investigated for its role in regulating lipid membranes and protecting cells from biological toxins.
Medicine: Explored as a potential treatment for diabetes-induced cognitive impairment and as a broad-spectrum antimicrobial agent
Industry: Utilized in the development of new antibiotics and as a component in drug delivery systems.
Mechanism of Action
Claramine (TFA) exerts its effects by inhibiting primary nucleation within liquid condensates, stabilizing protein structures, and preventing aggregation . It targets specific molecular pathways, including the insulin signaling pathway and the NLRP3 inflammasome, to exert its neuroprotective and antimicrobial effects .
Comparison with Similar Compounds
Claramine (TFA) is similar to other steroidal polyamines such as squalamine, trodusquemine, and ceragenins. it stands out due to its unique mechanism of action and broad-spectrum antimicrobial properties . These similar compounds also exhibit various biological activities, including antiangiogenic, antitumor, and antiobesity effects .
Properties
Molecular Formula |
C39H73F3N4O3 |
---|---|
Molecular Weight |
703.0 g/mol |
IUPAC Name |
(3S,6R,8S,9S,10R,13R,14S,17R)-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C37H72N4O.C2HF3O2/c1-27(2)11-8-12-28(3)31-13-14-32-30-26-35(41-24-10-23-40-21-7-6-20-39-22-9-19-38)34-25-29(42)15-17-37(34,5)33(30)16-18-36(31,32)4;3-2(4,5)1(6)7/h27-35,39-42H,6-26,38H2,1-5H3;(H,6,7)/t28-,29+,30+,31-,32+,33+,34?,35-,36-,37-;/m1./s1 |
InChI Key |
IQNUPEHYBSIFDX-ULTNOTTESA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4[C@@]3(CC[C@@H](C4)O)C)NCCCNCCCCNCCCN)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)NCCCNCCCCNCCCN)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.